REACTION_CXSMILES
|
Cl.[CH:2]([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[C:13]([N+]([O-])=O)[CH3:14])=[CH:8][CH:7]=1)([CH3:4])[CH3:3].[O:18]1CCCC1>[Fe]>[CH:2]([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13](=[O:18])[CH3:14])=[CH:8][CH:7]=1)([CH3:4])[CH3:3]
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Name
|
|
Quantity
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90 mL
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Type
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reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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16 g
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Type
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reactant
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Smiles
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C(C)(C)OC1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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17.5 g
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Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for a further hour
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Type
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TEMPERATURE
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Details
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cooled
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Type
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FILTRATION
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Details
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filtered through diatomaecous earth
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Type
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CUSTOM
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Details
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the tetrahydrofuran removed under reduced pressure
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Type
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ADDITION
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Details
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The residue was diluted with water
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Type
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EXTRACTION
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Details
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extracted with diethyl ether
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Type
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WASH
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Details
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washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulphate)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated to dryness
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Type
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DISTILLATION
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Details
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Distillation of the residue
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)OC1=CC=C(C=C1)CC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |